molecular formula C18H25BO6 B13034168 Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13034168
M. Wt: 348.2 g/mol
InChI Key: GOLJBOHAXNVTFO-AWEZNQCLSA-N
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Description

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound features a benzoate ester linked to a tetrahydrofuran ring and a dioxaborolane moiety, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst.

    Introduction of the Tetrahydrofuran Ring: The benzoate ester is then reacted with a tetrahydrofuran derivative under basic conditions to form the ether linkage.

    Incorporation of the Dioxaborolane Moiety: The final step involves the coupling of the intermediate with a dioxaborolane compound using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C18H25BO6

Molecular Weight

348.2 g/mol

IUPAC Name

methyl 3-[(3S)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m0/s1

InChI Key

GOLJBOHAXNVTFO-AWEZNQCLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@H]3CCOC3)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC

Origin of Product

United States

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